molecular formula C8H5ClF5NO B2490711 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol CAS No. 1431842-81-7

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol

Cat. No.: B2490711
CAS No.: 1431842-81-7
M. Wt: 261.58
InChI Key: AAJDYNJCNIEYIB-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol typically involves the introduction of the difluoroethanol group to a pyridine ring that is already substituted with chlorine and trifluoromethyl groups. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a difluoroethanol reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of difluoroketones or difluoroaldehydes.

    Reduction: Formation of piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol involves its interaction with specific molecular targets. The trifluoromethyl and difluoroethanol groups contribute to its high lipophilicity and ability to interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

Uniqueness

Compared to similar compounds, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol is unique due to the presence of the difluoroethanol group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity .

Biological Activity

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8H7ClF3N
  • Molecular Weight : 221.59 g/mol
  • CAS Number : Not explicitly listed but closely related compounds can be referenced for structural similarity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyridine ring and trifluoromethyl group. These components are known to influence:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in metabolic pathways.
  • Antimicrobial Activity : The halogenated pyridine derivatives often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Biological Activity Data

Activity Type Effect Reference
Enzyme InhibitionInhibits specific metabolic enzymes
Antimicrobial ActivityEffective against certain pathogens
CytotoxicityPotentially cytotoxic to tumor cells

Case Studies

  • Antimicrobial Properties :
    A study evaluated the antimicrobial efficacy of various halogenated pyridine derivatives, including those similar to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.
  • Cytotoxic Effects :
    Research involving the cytotoxicity of fluorinated compounds on cancer cell lines demonstrated that compounds with trifluoromethyl groups exhibited enhanced cytotoxic effects compared to their non-fluorinated counterparts. This suggests that this compound may also possess similar properties, warranting further investigation into its anticancer potential.
  • Enzyme Interaction Studies :
    Investigations into the interaction of fluorinated compounds with key metabolic enzymes revealed that modifications in the molecular structure significantly influenced binding affinity and inhibition rates. The presence of the pyridine moiety was crucial for enhancing enzyme inhibition, making it a target for drug development.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5NO/c9-5-1-4(8(12,13)14)2-15-6(5)7(10,11)3-16/h1-2,16H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJDYNJCNIEYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(CO)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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